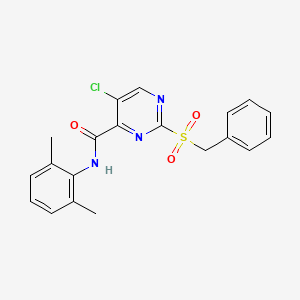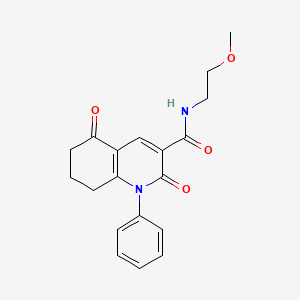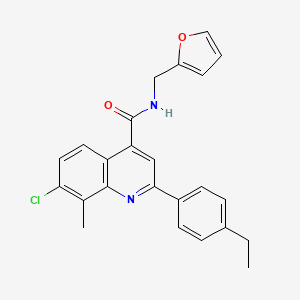![molecular formula C18H28O3 B11113259 [2,4-Bis(2,2-dimethylpropyl)phenoxy]acetic acid](/img/structure/B11113259.png)
[2,4-Bis(2,2-dimethylpropyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DINEOPENTYLPHENOXY)ACETIC ACID is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DINEOPENTYLPHENOXY)ACETIC ACID typically involves the esterification of halogenated acetic acids with polyalcohols, followed by a reaction with 2,4-dineopentylphenol. The process can be summarized in the following steps:
Esterification: Halogenated acetic acids are esterified with polyalcohols to form halogenated acetic acid esters.
Reaction with Phenol: The halogenated acetic acid esters are then reacted with 2,4-dineopentylphenol to form the desired phenoxyacetic acid ester.
Industrial Production Methods
The industrial production of 2-(2,4-DINEOPENTYLPHENOXY)ACETIC ACID follows similar synthetic routes but is optimized for large-scale production. The process involves:
Raw Material Preparation: Sourcing high-purity halogenated acetic acids and 2,4-dineopentylphenol.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and catalyst concentrations to ensure high yield and purity.
Purification: Using techniques such as crystallization and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DINEOPENTYLPHENOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the phenoxy group to a phenol group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various phenoxyacetic acid derivatives, phenols, and substituted phenoxy compounds .
Scientific Research Applications
2-(2,4-DINEOPENTYLPHENOXY)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on plant growth and development, similar to other phenoxyacetic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of herbicides and plant growth regulators
Mechanism of Action
The mechanism of action of 2-(2,4-DINEOPENTYLPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of plant hormones, leading to altered growth and development.
Comparison with Similar Compounds
2-(2,4-DINEOPENTYLPHENOXY)ACETIC ACID can be compared with other phenoxyacetic acids:
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar plant growth regulatory properties.
2-Methyl-4-chlorophenoxyacetic Acid (MCPA): Another herbicide with selective action on broad-leaved weeds.
2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop): Known for its use in controlling woody plants and broad-leaved weeds.
Conclusion
2-(2,4-DINEOPENTYLPHENOXY)ACETIC ACID is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and mechanisms of action make it a valuable tool in research and industry.
Properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[2,4-bis(2,2-dimethylpropyl)phenoxy]acetic acid |
InChI |
InChI=1S/C18H28O3/c1-17(2,3)10-13-7-8-15(21-12-16(19)20)14(9-13)11-18(4,5)6/h7-9H,10-12H2,1-6H3,(H,19,20) |
InChI Key |
RGELCYJHAYSBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=C(C=C1)OCC(=O)O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B11113177.png)
![(1S,2S,3aR)-1-acetyl-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11113182.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11113191.png)

![N-[1-({2-[(E)-1-(2,4-Dichlorophenyl)methylidene]hydrazino}carbonyl)-2-methylpropyl]-1-benzenesulfonamide](/img/structure/B11113201.png)
![N-(butan-2-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11113208.png)
![N-[2-(3-chlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113211.png)

![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-fluorophenol](/img/structure/B11113235.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B11113237.png)
![(3E)-N-benzyl-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]butanamide](/img/structure/B11113246.png)

![1-methyl-1-[3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromen-2-yl)prop-2-yn-1-yl]piperidinium](/img/structure/B11113249.png)
